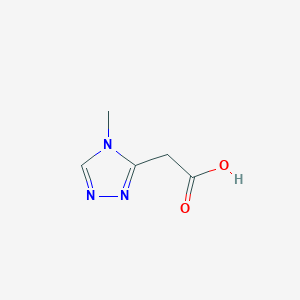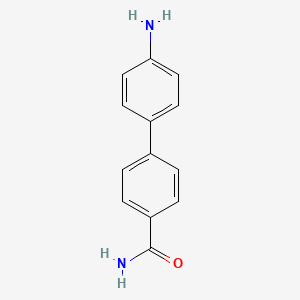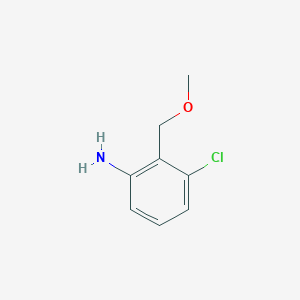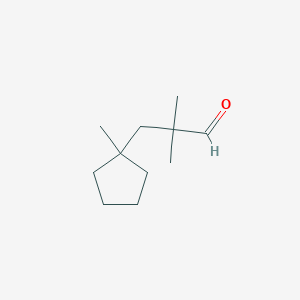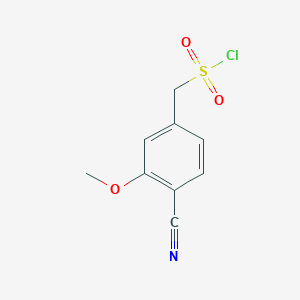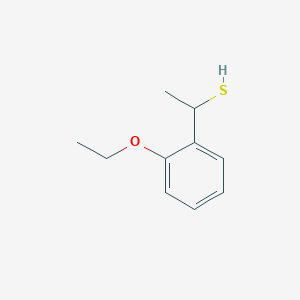
1-(2-Ethoxyphenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyphenylmagnesium bromide with ethanethiol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Sulfides or hydrogenated products.
Substitution: Various substituted phenyl ethanethiols.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Ethoxyphenyl)ethane-1-thiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in both chemical synthesis and biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxyphenyl)ethane-1-thiol
- 1-(2-Propoxyphenyl)ethane-1-thiol
- 1-(2-Butoxyphenyl)ethane-1-thiol
Uniqueness: 1-(2-Ethoxyphenyl)ethane-1-thiol is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and applications.
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-3-11-10-7-5-4-6-9(10)8(2)12/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
CNFPFJMPZMJMEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
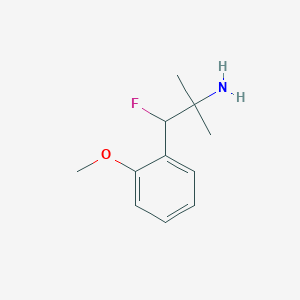
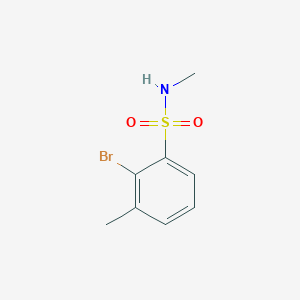
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)
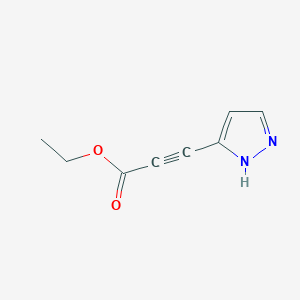
![N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)

